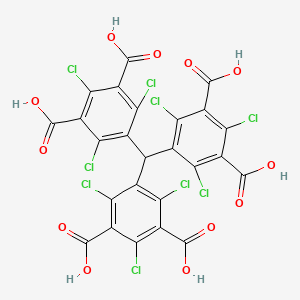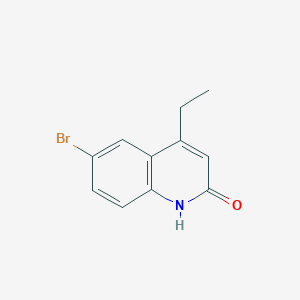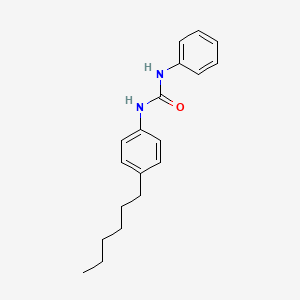![molecular formula C21H21N5O12 B12543341 3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1) CAS No. 669058-34-8](/img/structure/B12543341.png)
3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzoic acid–1-azabicyclo[222]octane (2/1) is a compound formed by the combination of 3,5-dinitrobenzoic acid and 1-azabicyclo[222]octane in a 2:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) typically involves the reaction of 3,5-dinitrobenzoic acid with 1-azabicyclo[2.2.2]octane under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bicyclic structure can interact with specific binding sites. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Used as a reducing agent and solvent in various chemical reactions.
Uniqueness
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) is unique due to its combination of a nitro-substituted aromatic ring and a bicyclic nitrogen-containing structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
669058-34-8 |
|---|---|
Molekularformel |
C21H21N5O12 |
Molekulargewicht |
535.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octane;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/2C7H4N2O6.C7H13N/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-4-8-5-2-7(1)3-6-8/h2*1-3H,(H,10,11);7H,1-6H2 |
InChI-Schlüssel |
CDMBQPXYARTWEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


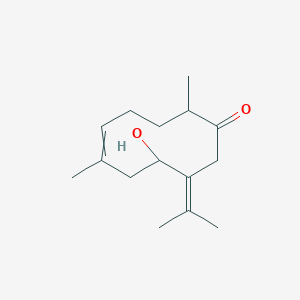
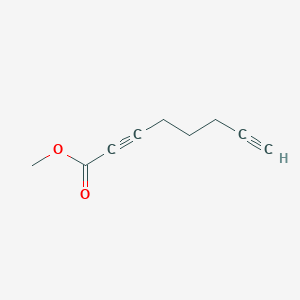
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)
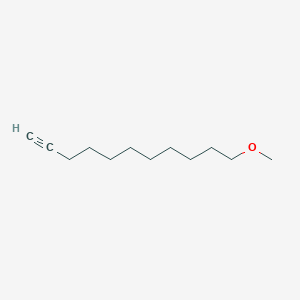
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)
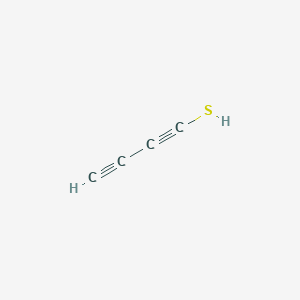



![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
